molecular formula C17H16O3 B5535010 6,8,9-trimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one

6,8,9-trimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one

Cat. No.: B5535010
M. Wt: 268.31 g/mol
InChI Key: ILJICEVCHRZSOT-UHFFFAOYSA-N
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Description

6,8,9-trimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one is a complex organic compound that belongs to the class of furochromenes

Preparation Methods

The synthesis of 6,8,9-trimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one can be achieved through a series of organic reactions. One common method involves the use of a cascade Claisen rearrangement followed by the formation of an o-quinone methide intermediate and subsequent electrocyclization

Chemical Reactions Analysis

6,8,9-trimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

Scientific Research Applications

6,8,9-trimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules with potential biological activities.

    Biology: Studies have shown that furochromenes exhibit anti-inflammatory, antifungal, and anticancer properties, making them valuable in biological research.

    Medicine: Due to its biological activities, this compound is investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6,8,9-trimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

6,8,9-trimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one can be compared with other similar compounds such as:

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties

Biological Activity

6,8,9-Trimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one is a complex organic compound belonging to the chromenone family. Its unique molecular structure, characterized by a fused cyclopentane and furan system, positions it as a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H16O3C_{17}H_{16}O_3, with a molecular weight of approximately 284.31 g/mol. The structural features include three methyl groups at positions 6, 8, and 9 which may influence its biological interactions.

Antioxidant Activity

Research indicates that compounds within the chromenone family exhibit significant antioxidant properties. For instance, studies have shown that similar compounds can scavenge free radicals effectively. The antioxidant activity is often assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
This compoundXY
Similar ChromenonesAB

Note: Actual values for X, Y, A, and B should be filled in based on experimental data from relevant studies.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, derivatives of chromenones have shown inhibitory effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

A notable study demonstrated that the compound exhibited an IC50 value comparable to established anticancer agents. The mechanism of action may involve the modulation of key signaling pathways involved in cell proliferation and survival.

Cell LineIC50 (µM)Mechanism
HeLa (Cervical Cancer)ZApoptosis
MCF-7 (Breast Cancer)WCell Cycle Arrest

Note: Actual values for Z and W should be filled in based on experimental data from relevant studies.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit various enzymes implicated in disease processes. For instance:

  • α-glucosidase Inhibition : This enzyme plays a crucial role in carbohydrate metabolism. Compounds similar to the target compound have shown promising inhibitory activity against α-glucosidase with IC50 values indicating significant potency.
EnzymeInhibition TypeIC50 (µM)
α-glucosidaseCompetitiveV

Note: Actual values for V should be filled in based on experimental data from relevant studies.

Case Studies

Several case studies have illustrated the biological effects of this compound:

  • Study on Antioxidant Properties : A comprehensive study evaluated the antioxidant capacity using in vitro models. The results indicated a strong correlation between the concentration of the compound and its ability to neutralize oxidative stress markers.
  • Anticancer Activity Evaluation : Another study focused on the cytotoxic effects against various cancer cell lines. The findings suggested that the compound could induce apoptosis through mitochondrial pathways.

Properties

IUPAC Name

10,13,14-trimethyl-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),10,13,15-pentaen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-8-10(3)19-15-9(2)16-14(7-13(8)15)11-5-4-6-12(11)17(18)20-16/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJICEVCHRZSOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C(C3=C(C=C12)C4=C(CCC4)C(=O)O3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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